molecular formula C25H22N4O2 B3390941 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide CAS No. 1290490-78-6

3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide

Cat. No.: B3390941
CAS No.: 1290490-78-6
M. Wt: 410.5 g/mol
InChI Key: OIIYBZHRYXJCHR-UHFFFAOYSA-N
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Description

3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide is a complex organic compound featuring a benzamide core with additional functional groups, including a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 3-amino-4-methylbenzoic acid with 3-(1-methyl-1H-imidazol-2-yl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 3-Benzamido-4-carboxy-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide.

    Reduction: 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzylamine.

    Substitution: 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)-5-nitrobenzamide.

Scientific Research Applications

3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    3-Benzamido-4-methyl-N-(3-(1H-imidazol-2-yl)phenyl)benzamide: Lacks the methyl group on the imidazole ring.

    3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-4-yl)phenyl)benzamide: The methyl group is positioned differently on the imidazole ring.

    3-Benzamido-4-methyl-N-(3-(1-methyl-1H-benzimidazol-2-yl)phenyl)benzamide: Contains a benzimidazole ring instead of an imidazole ring.

Uniqueness

3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its binding affinity and selectivity towards molecular targets. This structural feature can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

3-benzamido-4-methyl-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-17-11-12-20(16-22(17)28-24(30)18-7-4-3-5-8-18)25(31)27-21-10-6-9-19(15-21)23-26-13-14-29(23)2/h3-16H,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIYBZHRYXJCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CN3C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290490-78-6
Record name 3-benzamido-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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